molecular formula C18H27BrO3 B3159133 Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl- CAS No. 860815-31-2

Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-

Cat. No.: B3159133
CAS No.: 860815-31-2
M. Wt: 371.3 g/mol
InChI Key: KUSBZNVHBRCXIB-UHFFFAOYSA-N
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Description

Its structure features:

  • A four-membered oxetane ring.
  • A 3-ethyl group at the oxetane’s 3-position.
  • A [[6-(4-bromophenoxy)hexyl]oxy]methyl substituent, comprising a hexyl chain with a terminal 4-bromophenoxy group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[6-(4-bromophenoxy)hexoxymethyl]-3-ethyloxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrO3/c1-2-18(14-21-15-18)13-20-11-5-3-4-6-12-22-17-9-7-16(19)8-10-17/h7-10H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSBZNVHBRCXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)COCCCCCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729293
Record name 3-({[6-(4-Bromophenoxy)hexyl]oxy}methyl)-3-ethyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860815-31-2
Record name 3-({[6-(4-Bromophenoxy)hexyl]oxy}methyl)-3-ethyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Scientific Research Applications

Medicinal Chemistry

Oxetanes are increasingly recognized for their role in drug design and development. The specific compound under discussion has shown potential as a:

  • Anticancer Agent : Research indicates that oxetane derivatives can inhibit cancer cell proliferation. The presence of the bromophenoxy group may enhance the compound's ability to interact with biological targets, making it a candidate for further investigation in oncology .
  • Antimicrobial Properties : Some studies suggest that oxetane compounds exhibit antimicrobial activity, which could be beneficial in developing new antibiotics or antiseptics .

Polymer Science

The unique structural properties of oxetanes allow them to be used as monomers in the synthesis of polymers:

  • Cationic Polymerization : Oxetanes can undergo cationic polymerization, leading to the formation of high-performance materials. These polymers are characterized by their thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives .
  • Crosslinking Agents : The compound can act as a crosslinking agent in polymer formulations, improving the durability and chemical resistance of materials used in various industries, including automotive and aerospace .

Materials Engineering

In materials science, oxetane compounds are being explored for their potential use in:

  • Smart Materials : Due to their ability to undergo structural changes under specific stimuli (e.g., temperature or light), oxetanes can be incorporated into smart materials that respond dynamically to environmental changes .
  • Nanocomposites : Incorporating oxetanes into nanocomposite structures can enhance mechanical properties and thermal stability, leading to innovative applications in electronics and packaging .

Case Study 1: Anticancer Activity

A study conducted on a series of oxetane derivatives, including the compound of interest, demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation.

Case Study 2: Polymer Development

Research published on the use of oxetane as a monomer revealed that polymers synthesized from this compound exhibited superior thermal properties compared to traditional polymers. These findings suggest potential applications in high-temperature environments.

Mechanism of Action

The mechanism of action of oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-, involves its interaction with specific molecular targets and pathways. The oxetane ring’s unique structure allows it to bind to various biological macromolecules, influencing their function. For instance, oxetane-containing compounds can interact with microtubules, affecting cell division and growth . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxetane Derivatives

Substituent Effects on Reactivity and Physical Properties

The substituent on the hexyl chain significantly influences the compound’s properties. Key comparisons include:

3-(((6-(4-Nitrophenoxy)hexyl)oxy)methyl)-3-ethyl-oxetane (3-NO₂PhOx)
  • Structural Difference: Nitro group (-NO₂) instead of bromine (-Br).
  • Synthesis: Prepared similarly to 3-BrPhOx, using 4-nitrophenol derivatives .
3-(((6-(4-Aminophenoxy)hexyl)oxy)methyl)-3-ethyl-oxetane (3-NH₂PhOx)
  • Structural Difference: Amino group (-NH₂) replaces bromine.
  • Impact: The amino group is electron-donating, increasing solubility in polar solvents and enabling participation in hydrogen bonding. This property is advantageous in OLED applications, where film-forming ability is critical .
3-[[6-(4-Hydroxybenzaldehyde)hexoxy]methyl]-3-methyl oxetane (3-HBzOx)
  • Structural Differences: Hydroxybenzaldehyde substituent instead of bromophenoxy. Methyl group at the 3-position instead of ethyl.

Chain Length and Flexibility

The hexyl chain in 3-BrPhOx provides flexibility, which is critical for liquid crystalline behavior. Comparisons with shorter-chain analogs:

Compound Name Chain Length Key Property Reference
3-BrPhOx C6 Enhanced mesophase stability
3-[[5-(4-HBz)pentoxy]methyl]-3-MeOxetane C5 Reduced thermal stability (Tg ~50°C)
3-[[12-(4-HBz)dodecanoxy]methyl]-3-MeOx C12 Higher viscosity, slower crystallization

Longer chains (e.g., C12) increase melting points and phase transition temperatures, while shorter chains (C5) may compromise stability .

Aromatic Group Modifications

Replacing the 4-bromophenyl group with other aryl systems alters electronic and steric profiles:

3-[([1,1'-Biphenyl]-4-yloxy)methyl]-3-ethyl-oxetane (3-BPPhOx)
  • Structural Difference : Biphenyl group replaces 4-bromophenyl.
  • However, the lack of bromine reduces halogen-bonding interactions, which are critical in crystal engineering .
3-(4-Bromophenyl)-3-methyloxetane (3-BrPhMeOx)
  • Structural Difference : Direct 4-bromophenyl attachment without a hexyl spacer.
  • Impact : The absence of a flexible chain limits applications in liquid crystals but simplifies synthesis. This compound exhibits higher crystallinity and melting points (~120°C) .

Functional Group Compatibility

The hydroxymethyl group in simpler oxetanes (e.g., 3-ethyl-3-oxetanemethanol) allows for esterification or etherification, but 3-BrPhOx’s bulky substituent may hinder such reactions. For example:

  • 3-ethyl-3-oxetanemethanol (MW 116.16 g/mol) is a precursor for cross-linked polymers but lacks the aryl ether functionality of 3-BrPhOx .
  • 3-[[2-(2-methoxyethoxy)ethoxy]methyl]-3-methyloxetane (CAS 531521-23-0) contains oligoether chains, improving hydrophilicity compared to 3-BrPhOx ’s hydrophobic bromophenyl group .

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Property Reference
3-BrPhOx C₁₈H₂₆BrO₃ 379.30 4-Bromophenoxyhexyl Potential OLED/liquid crystal
3-NO₂PhOx C₁₈H₂₆N₂O₅ 358.41 4-Nitrophenoxyhexyl High electrophilicity
3-NH₂PhOx C₁₈H₂₈N₂O₃ 320.43 4-Aminophenoxyhexyl Hydrogen-bonding capability
3-BPPhOx C₂₃H₂₈O₃ 352.47 Biphenoxyhexyl Enhanced π-conjugation
3-ethyl-3-oxetanemethanol C₆H₁₂O₂ 116.16 Hydroxymethyl Polymer precursor

Biological Activity

Oxetane, a four-membered cyclic ether, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl- (CAS 862767-88-2) is particularly noteworthy for its applications in cancer therapeutics and other biological domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl- is C18H27BrO3C_{18}H_{27}BrO_3. Its structure features an oxetane ring substituted with a bromophenoxy hexyl group, which is significant for its biological interactions.

Recent studies have highlighted the potential of oxetane-containing compounds as inhibitors of tubulin polymerization. For instance, an oxetane analogue demonstrated dual mechanisms as both an antiproliferative agent and a tumor-selective vascular disrupting agent. However, while some analogues exhibited significant cytotoxicity against various cancer cell lines, they were largely ineffective as direct inhibitors of tubulin polymerization .

Cytotoxicity Studies

The biological evaluation of Oxetane analogues has shown promising results. In a study involving several synthesized compounds:

  • Cytotoxicity : Some oxetane analogues displayed micromolar cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231) and pancreatic cancer cell line (PANC-1). The most potent analogues had IC50 values as low as 0.47±0.02μM0.47\pm 0.02\mu M against MCF-7 cells .
CompoundCell LineIC50 (μM)
5cMCF-70.47
5hMDA-MB-231TBD
5kPANC-1TBD

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that the presence of specific functional groups at certain positions on the oxetane ring significantly influences biological activity. For example:

  • Compounds with bromine or chlorine substitutions at the R2 position showed enhanced cytotoxicity compared to unfunctionalized counterparts .

Case Studies

  • Anticancer Activity : A series of oxetane-containing indole-based molecules were tested for their ability to inhibit tumor growth in vitro. The incorporation of oxetane moieties was found to enhance the antiproliferative effects compared to traditional ketone-containing analogues.
  • Antiviral Properties : Other oxetane derivatives have demonstrated antiviral activity against arboviruses, showcasing their potential as therapeutic agents in infectious diseases .

Q & A

Q. Experimental design :

  • Compare photophysical properties with non-brominated analogs.
  • Study catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) where bromine serves as a leaving group .

Basic: What are common impurities encountered during synthesis, and how are they resolved?

Answer:

  • By-products : Unreacted 4-bromophenol or incomplete substitution products.
  • Detection : HPLC with a C18 column and acetonitrile/water gradient.
  • Resolution : Optimize reaction stoichiometry (excess hexyl bromide) or use scavenger resins .

Advanced: What strategies can optimize the compound’s solubility for biological assays?

Answer:

  • Co-solvents : Use DMSO or PEG-400 to enhance aqueous solubility.
  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl) without altering core reactivity.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Validation : Measure partition coefficients (log P) via shake-flask method or computational tools like ACD/LogP .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-
Reactant of Route 2
Reactant of Route 2
Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-

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